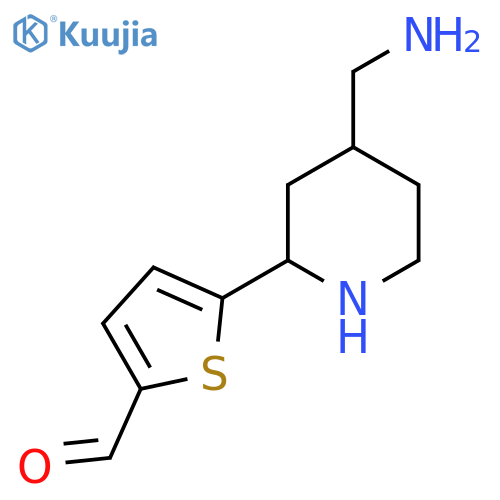

Cas no 2172147-61-2 (5-4-(aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde)

2172147-61-2 structure

商品名:5-4-(aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde

5-4-(aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-4-(aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde

- 5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde

- 2172147-61-2

- EN300-1477451

-

- インチ: 1S/C11H16N2OS/c12-6-8-3-4-13-10(5-8)11-2-1-9(7-14)15-11/h1-2,7-8,10,13H,3-6,12H2

- InChIKey: UCXXZXRPNIWGCD-UHFFFAOYSA-N

- ほほえんだ: S1C(C=O)=CC=C1C1CC(CN)CCN1

計算された属性

- せいみつぶんしりょう: 224.09833431g/mol

- どういたいしつりょう: 224.09833431g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 83.4Ų

5-4-(aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1477451-2500mg |

5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde |

2172147-61-2 | 2500mg |

$2379.0 | 2023-09-28 | ||

| Enamine | EN300-1477451-0.05g |

5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde |

2172147-61-2 | 0.05g |

$1020.0 | 2023-06-06 | ||

| Enamine | EN300-1477451-0.5g |

5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde |

2172147-61-2 | 0.5g |

$1165.0 | 2023-06-06 | ||

| Enamine | EN300-1477451-50mg |

5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde |

2172147-61-2 | 50mg |

$1020.0 | 2023-09-28 | ||

| Enamine | EN300-1477451-100mg |

5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde |

2172147-61-2 | 100mg |

$1068.0 | 2023-09-28 | ||

| Enamine | EN300-1477451-0.25g |

5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde |

2172147-61-2 | 0.25g |

$1117.0 | 2023-06-06 | ||

| Enamine | EN300-1477451-5.0g |

5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde |

2172147-61-2 | 5g |

$3520.0 | 2023-06-06 | ||

| Enamine | EN300-1477451-2.5g |

5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde |

2172147-61-2 | 2.5g |

$2379.0 | 2023-06-06 | ||

| Enamine | EN300-1477451-10.0g |

5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde |

2172147-61-2 | 10g |

$5221.0 | 2023-06-06 | ||

| Enamine | EN300-1477451-10000mg |

5-[4-(aminomethyl)piperidin-2-yl]thiophene-2-carbaldehyde |

2172147-61-2 | 10000mg |

$5221.0 | 2023-09-28 |

5-4-(aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

2172147-61-2 (5-4-(aminomethyl)piperidin-2-ylthiophene-2-carbaldehyde) 関連製品

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬